Bis(2-ethylhexyl) fumarate, commonly referred to as dioctyl fumarate (DOF), is a high-boiling, unsaturated diester primarily procured as a reactive comonomer for the internal plasticization of vinyl acetate and acrylate resins, as well as a critical precursor for dialkyl sulfosuccinate surfactants. Characterized by its trans-isomer double bond and bulky, branched 2-ethylhexyl chains, this compound imparts permanent flexibility, low-temperature toughness, and excellent water resistance to polymer matrices. Unlike external plasticizers that physically blend into a matrix, Bis(2-ethylhexyl) fumarate covalently integrates into the polymer backbone during polymerization, fundamentally altering the glass transition temperature (Tg) without the risk of subsequent migration, exudation, or evaporative loss [1].
Substituting Bis(2-ethylhexyl) fumarate with its cis-isomer, Bis(2-ethylhexyl) maleate (DOM), or traditional external plasticizers like Dioctyl Phthalate (DOP) introduces severe process and performance liabilities. In radical copolymerization and sulfonation workflows, the steric hindrance of the maleate's cis-configuration drastically reduces reaction kinetics, leaving unreacted monomer that causes odor and requires extensive post-processing to achieve high conversion. Furthermore, relying on DOP for flexibility results in high migration rates and regulatory compliance failures due to stringent global restrictions on phthalates. The trans-geometry of Bis(2-ethylhexyl) fumarate ensures rapid, near-complete conversion during copolymerization, while its covalent incorporation completely eliminates plasticizer leaching, making it the mandatory choice for high-durability, low-emission coatings and adhesives [1].
The stereochemistry of the unsaturated double bond dictates the incorporation rate during emulsion polymerization. Bis(2-ethylhexyl) fumarate (the trans-isomer) exhibits significantly less steric hindrance than Bis(2-ethylhexyl) maleate (the cis-isomer), leading to a higher propagation rate constant and more uniform distribution within vinyl acetate copolymers. This rapid reactivity minimizes residual free monomer, ensuring higher molecular weight build-up and eliminating the need for prolonged thermal post-curing to scavenge unreacted esters[1].
| Evidence Dimension | Monomer conversion rate and residual monomer content |
| Target Compound Data | Bis(2-ethylhexyl) fumarate (High conversion, minimal residual monomer) |
| Comparator Or Baseline | Bis(2-ethylhexyl) maleate (Slower conversion, higher residual monomer due to cis-steric hindrance) |
| Quantified Difference | Fumarates typically achieve target conversion faster than corresponding maleates, yielding higher molecular weight copolymers with lower VOCs. |
| Conditions | Radical emulsion copolymerization with vinyl acetate |
Ensures efficient polymer synthesis with lower volatile organic compounds (VOCs) and higher batch-to-batch reproducibility in adhesive and coating manufacturing.
Traditional external plasticizers like Dioctyl Phthalate (DOP) are merely physically entangled within the polymer matrix and migrate to the surface over time, causing embrittlement and regulatory concerns. When Bis(2-ethylhexyl) fumarate is used as a comonomer, the 2-ethylhexyl chains are covalently bound to the polymer backbone. This internal plasticization permanently lowers the glass transition temperature (Tg) while reducing the migration rate to zero, providing long-term flexibility even in aggressive solvent or high-heat environments where DOP would be rapidly extracted [1].
| Evidence Dimension | Plasticizer migration/extraction rate |
| Target Compound Data | Bis(2-ethylhexyl) fumarate copolymerized (0% migration) |
| Comparator Or Baseline | Dioctyl Phthalate (DOP) physically blended (High migration over time) |
| Quantified Difference | Complete elimination of leaching and volatilization losses compared to physical plasticizers. |
| Conditions | Solvent extraction or accelerated thermal aging of flexible PVAc films |
Critical for procuring materials for food-contact, medical, or automotive interior applications where plasticizer leaching is strictly prohibited.
In the industrial synthesis of wetting agents like dioctyl sulfosuccinate (docusate sodium), the addition of sodium bisulfite across the double bond is highly sensitive to isomer configuration. The trans double bond of Bis(2-ethylhexyl) fumarate allows for a more rapid and complete nucleophilic addition compared to the cis double bond of Bis(2-ethylhexyl) maleate. Utilizing this fumarate reduces reaction time and minimizes unreacted ester, which is a primary source of off-odors and instability in the final surfactant formulation [1].
| Evidence Dimension | Bisulfite addition reaction efficiency |
| Target Compound Data | Bis(2-ethylhexyl) fumarate (Rapid, near-quantitative yield) |
| Comparator Or Baseline | Bis(2-ethylhexyl) maleate (Slower kinetics, requires higher excess of bisulfite) |
| Quantified Difference | Significantly shorter reaction times and lower residual monomer levels in the final surfactant. |
| Conditions | Aqueous/alcoholic bisulfite addition at elevated temperatures |
Directly impacts the throughput, purity, and odor profile of synthesized premium wetting agents and emulsifiers.
The choice of alkyl chain length in fumarate esters strictly dictates the thermal and mechanical properties of the resulting copolymer. Compared to shorter-chain analogs like Dibutyl fumarate (DBF), Bis(2-ethylhexyl) fumarate possesses a much higher boiling point and lower volatility. Furthermore, the bulky, branched 2-ethylhexyl groups create significantly more free volume between polymer chains, resulting in a more profound reduction in the glass transition temperature (Tg) per mole of incorporated monomer, yielding superior low-temperature flexibility [1].
| Evidence Dimension | Boiling point and Tg reduction efficiency |
| Target Compound Data | Bis(2-ethylhexyl) fumarate (BP ~211-220 °C at reduced pressure, high Tg reduction) |
| Comparator Or Baseline | Dibutyl fumarate (Lower boiling point, less effective Tg reduction) |
| Quantified Difference | The branched C8 chains provide superior plasticization efficiency and lower evaporative loss during high-temperature processing than linear C4 chains. |
| Conditions | Thermal analysis (DSC/TGA) of internally plasticized copolymers |
Enables the formulation of adhesives and coatings that maintain flexibility at sub-zero temperatures without outgassing during curing.
Utilizing Bis(2-ethylhexyl) fumarate as a comonomer with vinyl acetate to produce zero-migration, permanently flexible emulsion adhesives. This is the right choice for packaging, bookbinding, and construction adhesives where external plasticizer leaching would compromise bond strength over time [1].
Procuring Bis(2-ethylhexyl) fumarate as the reactive precursor for high-purity, low-odor dioctyl sulfosuccinate surfactants. Its superior sulfonation kinetics compared to maleates ensure higher yields and lower residual monomer, critical for agricultural, textile, and pharmaceutical emulsifiers [2].
Deploying Bis(2-ethylhexyl) fumarate as a specialty plasticizer in sensitive applications (e.g., medical tubing, toys, and food-contact films) where traditional phthalates like DOP/DEHP are banned due to endocrine disruption concerns [1].
Incorporating Bis(2-ethylhexyl) fumarate into polymeric pour point depressants (PPDs). The branched 2-ethylhexyl chains effectively disrupt wax crystallization, making it an ideal comonomer choice for improving the low-temperature rheology and transportability of crude oil[2].
Irritant;Environmental Hazard